molecular formula C23H24N2O6S B322146 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B322146
M. Wt: 456.5 g/mol
InChI Key: VOMZJYZKFFECQC-UHFFFAOYSA-N
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with the molecular formula C23H24N2O6S. This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a methoxyphenoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Ethoxyanilino Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride to form the ethoxyanilino sulfonyl intermediate.

    Coupling with Phenyl Acetate: The intermediate is then coupled with phenyl acetate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(2-ethoxyphenoxy)acetamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(2-hydroxyphenoxy)acetamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-3-30-19-12-8-18(9-13-19)25-32(27,28)20-14-10-17(11-15-20)24-23(26)16-31-22-7-5-4-6-21(22)29-2/h4-15,25H,3,16H2,1-2H3,(H,24,26)

InChI Key

VOMZJYZKFFECQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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